molecular formula C15H24N2O4 B2581669 Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate CAS No. 2361596-69-0

Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate

Cat. No. B2581669
CAS RN: 2361596-69-0
M. Wt: 296.367
InChI Key: ZERWUTMZKPBXCU-GFCCVEGCSA-N
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Description

Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate, also known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAC belongs to the class of piperidine-containing compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to have analgesic properties, reducing pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for drug development. However, the complex synthesis process and the need for careful optimization of reaction conditions can make it challenging to produce Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate in large quantities. Additionally, the exact mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential future directions for research on Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. One area of interest is the development of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate and its effects on cancer cells. Finally, the synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate could be optimized to increase yields and reduce the complexity of the process, making it more accessible for research and drug development.

Synthesis Methods

The synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with acryloyl chloride to form N-acryloyl piperidine. This intermediate is then reacted with L-valine methyl ester to form the desired product, Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. The synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is a complex process that requires careful optimization of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-4-6-12(15(20)21-3)16-14(19)11-7-9-17(10-8-11)13(18)5-2/h5,11-12H,2,4,6-10H2,1,3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWUTMZKPBXCU-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate

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